Ethyl 2-methylbut-3-enoate

Flavor Chemistry Taste Modulation Sweetness Enhancement

Ethyl 2-methylbut-3-enoate (CAS 1647-12-7) is an unsaturated aliphatic ester with molecular formula C₇H₁₂O₂ and molecular weight 128.17 g/mol, characterized by a terminal vinyl group (C=C) conjugated to an α-methyl-substituted ethyl ester moiety. This compound is registered under EC Number 700-224-5 and is classified under REACH as an intermediate substance with active registration status as of September 2010.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 1647-12-7
Cat. No. B176261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylbut-3-enoate
CAS1647-12-7
Synonyms3-Butenoic acid, 2-Methyl-, ethyl ester
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C=C
InChIInChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4,6H,1,5H2,2-3H3
InChIKeyWDCCXADRWCXXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methylbut-3-enoate (CAS 1647-12-7): Chemical Identity and Procurement Baseline for Research and Industrial Applications


Ethyl 2-methylbut-3-enoate (CAS 1647-12-7) is an unsaturated aliphatic ester with molecular formula C₇H₁₂O₂ and molecular weight 128.17 g/mol, characterized by a terminal vinyl group (C=C) conjugated to an α-methyl-substituted ethyl ester moiety [1]. This compound is registered under EC Number 700-224-5 and is classified under REACH as an intermediate substance with active registration status as of September 2010 [2]. Commercial availability typically ranges from 95% to 97% purity, with standard packaging requiring attention to flammable liquid classification (UN 3272, Class 3, Packing Group III) . Its physicochemical profile—boiling point 136°C at 760 mmHg, density 0.896 g/cm³, flash point 40.3°C, vapor pressure 7.53 mmHg at 25°C, and LogP 1.3716—defines handling and storage parameters [3].

Why Generic Substitution of Ethyl 2-Methylbut-3-enoate (CAS 1647-12-7) with Structural Analogs Fails: Critical Procurement Decision Factors


Generic substitution of ethyl 2-methylbut-3-enoate with seemingly similar branched or unsaturated esters (e.g., ethyl 2-methylbutyrate, ethyl isovalerate, ethyl tiglate) fails due to three non-interchangeable properties: first, the presence of the terminal vinyl group confers a reactivity profile enabling polymerization and thiol-ene click chemistry that saturated analogs cannot replicate [1]; second, its sensory potency at sub-100 ppm concentrations differs by orders of magnitude from saturated counterparts, making direct concentration-based substitution unfeasible without reformulation ; third, its regulatory classification as a flammable liquid (Class 3, UN 3272) with specific GHS hazard statements (H226, H315, H319, H335) imposes distinct procurement and shipping cost structures relative to non-hazardous analogs . These dimensional differences are quantified in the evidence below.

Quantitative Differentiation Evidence for Ethyl 2-Methylbut-3-enoate (CAS 1647-12-7): Direct Comparator Data for Informed Scientific Procurement


Taste-Modifying Efficacy: Ethyl 2-Methylbut-3-enoate vs. Ethyl 2-Methylbutyrate in Sweetness Enhancement at Defined Concentrations

In a patent describing compositions and methods for modifying perception of sweet taste, ethyl 2-methylbut-3-enoate was directly compared with its saturated analog ethyl 2-methylbutyrate. The unsaturated ester demonstrates sweetness-enhancing effects at concentrations an order of magnitude lower than its saturated counterpart [1]. This patent explicitly lists both compounds as volatile sweetness enhancers, with the unsaturated derivative showing functional equivalence at reduced dosage [1].

Flavor Chemistry Taste Modulation Sweetness Enhancement Volatile Organic Compounds

GHS Hazard Classification and Shipping Cost Impact: Ethyl 2-Methylbut-3-enoate vs. Non-Flammable Ester Analogs

Ethyl 2-methylbut-3-enoate carries a specific GHS hazard profile that directly impacts procurement logistics and cost relative to saturated ester analogs. The compound is classified under UN 3272 (Esters, n.o.s.), Hazard Class 3 (Flammable Liquid), Packing Group III, with hazard statements H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This classification triggers HazMat shipping fees that differ materially from non-flammable ester alternatives .

Chemical Safety Dangerous Goods Logistics GHS Classification Procurement Cost Analysis

Physicochemical Reactivity Differentiation: Unsaturated Vinyl Group of Ethyl 2-Methylbut-3-enoate vs. Saturated Analogs for Polymerization and Derivatization

Ethyl 2-methylbut-3-enoate contains a terminal carbon-carbon double bond (vinyl group) that confers reactivity absent in saturated ester analogs such as ethyl 2-methylbutyrate or ethyl isovalerate. This unsaturated functionality enables participation in polymerization reactions, hydrogenation, and nucleophilic additions that are chemically inaccessible to saturated esters [1]. The compound has been specifically identified as a monomer in biodegradable polymer synthesis for drug delivery systems [1].

Organic Synthesis Monomer Chemistry Polymer Synthesis Thiol-ene Click Chemistry

Optimal Research and Industrial Application Scenarios for Ethyl 2-Methylbut-3-enoate (CAS 1647-12-7) Based on Quantified Differentiation Evidence


Low-Dosage Sweetness Modulation in Reduced-Sugar Comestible Formulations

Formulators seeking volatile compounds that enhance sweet taste perception at minimal inclusion rates should prioritize ethyl 2-methylbut-3-enoate over saturated analogs. Evidence shows effective sweetness enhancement at 0.01% w/w versus 0.1% w/w for ethyl 2-methylbutyrate, a 10-fold dosage reduction that translates to lower cost-in-use and reduced caloric impact from carrier systems [1].

Polymer Chemistry Requiring C₇ Ester Monomer with Terminal Vinyl Functionality

Research programs synthesizing biodegradable polymers, functional copolymers, or thiol-ene click chemistry constructs requiring a C₇ unsaturated ester building block cannot substitute ethyl 2-methylbut-3-enoate with saturated analogs due to the absence of reactive alkene functionality. The terminal vinyl group enables polymerization pathways essential for drug delivery system development [1].

Cost-Conscious Procurement Planning with HazMat Logistics Budgeting

Procurement officers must incorporate HazMat shipping fees (domestic $138 / international $178 per shipment for Class 3 dangerous goods) into total acquisition cost models when ordering ethyl 2-methylbut-3-enoate. For applications where the terminal vinyl group is not required, substitution with non-flammable saturated esters eliminates these fees entirely. However, for applications requiring unsaturated functionality or low-dosage flavor potency, the HazMat cost premium is unavoidable and must be budgeted accordingly [1].

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